molecular formula C11H16O2Si B13688934 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane

Cat. No.: B13688934
M. Wt: 208.33 g/mol
InChI Key: XIHKRVGLNCANGP-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBaseThis compound\text{2,3-Dihydrobenzo[b][1,4]dioxin} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for hydroxyl functionalities in organic synthesis.

Biology

In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.

Medicine

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functionalities during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethynyl]trimethylsilane
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene]-N-phenylhydrazinecarbothioamide
  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine

Uniqueness

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its utility as a protecting group and a precursor in various synthetic applications.

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

C11H14O2Si\text{C}_{11}\text{H}_{14}\text{O}_2\text{Si}

This formula indicates that the compound contains a dioxin moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves reactions that modify the dioxin structure to introduce the trimethylsilane group. Various methods have been reported in literature for synthesizing derivatives of this compound, often focusing on enhancing biological activity through structural modifications.

Antimicrobial Activity

Research has demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antibacterial properties. A study involving the synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone derivatives showed promising antibacterial activity against various strains. The synthesized compounds were evaluated for their efficacy using standard methods such as disc diffusion and minimum inhibitory concentration (MIC) assays. Some compounds exhibited strong activity comparable to established antibiotics .

Anticancer Potential

Another area of interest is the anticancer potential of compounds containing the dioxin structure. For instance, a series of analogs based on (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino scaffolds were identified as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. These compounds demonstrated good whole-cell antimycobacterial activity and presented a promising avenue for tuberculosis treatment .

Table 1: Summary of Biological Activities

CompoundActivity TypeTest Organism/Cell LineReference
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneAntibacterialVarious bacterial strains
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino-N-phenylpropanamideAntimycobacterialMycobacterium tuberculosis

Mechanistic Insights

The biological activities of this compound and its derivatives may be attributed to their ability to interact with specific biological targets. For example:

  • Antibacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Mechanism : Inhibitors targeting DprE1 can interfere with the synthesis of mycolic acid in bacterial membranes, leading to cell death.

Properties

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(trimethyl)silane

InChI

InChI=1S/C11H16O2Si/c1-14(2,3)9-4-5-10-11(8-9)13-7-6-12-10/h4-5,8H,6-7H2,1-3H3

InChI Key

XIHKRVGLNCANGP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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